Diphenyl(2,2,2-trifluoroethyl)phosphine oxide

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Descriptors

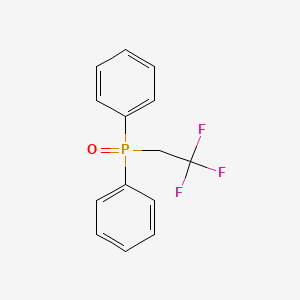

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organophosphorus compounds. The primary name "this compound" accurately reflects the compound's structural composition, indicating the presence of two phenyl groups and one 2,2,2-trifluoroethyl group attached to a phosphorus center in its pentavalent oxidation state. The structural descriptor emphasizes the tetrahedral geometry around the phosphorus atom, which is characteristic of tertiary phosphine oxides.

The molecular formula C₁₄H₁₂F₃OP provides a concise representation of the compound's atomic composition, revealing the presence of fourteen carbon atoms, twelve hydrogen atoms, three fluorine atoms, one oxygen atom, and one phosphorus atom. This formula corresponds to a molecular weight of 284.21 grams per mole, as consistently reported across multiple chemical databases. The structural arrangement features two phenyl rings (C₆H₅) and a trifluoroethyl group (CF₃CH₂) bonded to a phosphorus atom that also forms a double bond with oxygen, creating the characteristic phosphine oxide functional group.

The stereochemical considerations for this compound are relatively straightforward due to the tetrahedral arrangement around the phosphorus center. Unlike chiral phosphine oxides that possess four different substituents, this compound does not exhibit optical activity because it contains two identical phenyl groups. The trifluoroethyl substituent introduces significant electronic effects due to the strong electron-withdrawing nature of the trifluoromethyl group, which influences both the chemical reactivity and physical properties of the compound.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 57328-25-3, which serves as the primary unique identifier for this compound in chemical databases and regulatory documentation. This registry number provides unambiguous identification regardless of naming conventions or structural representations used in different contexts. The compound is also associated with alternative Chemical Abstracts Service numbers in certain databases, including 76943-19-6, though 57328-25-3 appears to be the more widely recognized identifier.

Alternative systematic names for this compound include "phosphine oxide, diphenyl(2,2,2-trifluoroethyl)-" and "[phenyl(2,2,2-trifluoroethyl)phosphoryl]benzene". The compound may also be referred to as "2,2,2-trifluoroethyldiphenylphosphine oxide" in some literature, reflecting alternative approaches to naming the substituent groups. Trade names and commercial designations vary among suppliers, with some referring to it simply as "diphenyl trifluoroethyl phosphine oxide" in abbreviated form.

属性

IUPAC Name |

[phenyl(2,2,2-trifluoroethyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3OP/c15-14(16,17)11-19(18,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZJQNKLEDFLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(CC(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462410 | |

| Record name | DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57328-25-3 | |

| Record name | DIPHENYL(2,2,2-TRIFLUOROETHYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Phosphorylation and Substitution Methods

One classical approach involves the reaction of phosphorus trichloride (PCl3) or diphenylphosphine chloride derivatives with trifluoroethyl-containing nucleophiles under controlled conditions to yield phosphine oxides after oxidation.

Phosphorylation of Substituted Alcohols: The reaction of diphenylphosphine chloride with 2,2,2-trifluoroethanol under basic conditions can afford diphenyl(2,2,2-trifluoroethyl)phosphine oxide after subsequent oxidation. This method requires careful control of temperature and stoichiometry to minimize side reactions and hydrolysis.

Oxidation Step: The phosphine intermediate is typically oxidized using mild oxidants such as hydrogen peroxide or m-chloroperbenzoic acid to yield the corresponding phosphine oxide.

This route benefits from straightforward reagents but may suffer from competing hydrolysis and requires inert atmosphere techniques to avoid oxidation during intermediate steps.

Transesterification via Bis(2,2,2-trifluoroethyl)phosphonate (BTFEP)

A modern and efficient synthetic route utilizes bis(2,2,2-trifluoroethyl)phosphonate as a convenient precursor for introducing the trifluoroethyl group into phosphorus compounds.

Microwave-Assisted Transesterification: Recent research demonstrates that microwave irradiation significantly accelerates the transesterification reaction between BTFEP and diphenylphosphine derivatives or diols, enabling rapid synthesis of cyclic and dialkyl phosphonates under mild, additive-free conditions.

Reaction Conditions: Typical conditions involve mixing BTFEP with the nucleophile in tetrahydrofuran (THF) solvent, heating in a sealed microwave reactor at approximately 130 °C for 15–30 minutes.

Advantages: This method offers short reaction times, high selectivity, and suppression of side reactions such as spirophosphorane formation by optimizing reactant ratios and dilution. The trifluoroethyl group acts as a good leaving group facilitating smooth transesterification.

Purification: The products can be purified by precipitation with pentane or chromatographic techniques, depending on volatility and stability.

Representative Reaction Scheme and Data Table

| Step | Reagents and Conditions | Outcome/Notes |

|---|---|---|

| 1 | Bis(2,2,2-trifluoroethyl)phosphonate (1.4 equiv), diphenylphosphine, THF, microwave at 130 °C, 15–30 min | Efficient transesterification to phosphine oxide intermediate; minimal side products under optimized conditions |

| 2 | Oxidation with H2O2 or m-CPBA (mild oxidant) | Conversion to this compound with high purity |

| 3 | Purification by precipitation or column chromatography | Isolated product with yields typically >80% |

Detailed Research Findings and Notes

Side Reactions: Formation of spirophosphorane species and hydrolyzed open-chain products can occur but are effectively suppressed by increasing the BTFEP ratio and working under dilute conditions (e.g., 0.5 mol/L diol concentration).

Equilibrium Dynamics: The ring opening and closing of intermediates during the transesterification are in equilibrium, which influences reaction kinetics and product stability.

Hydrolysis Sensitivity: Some phosphonate intermediates show rapid hydrolysis, necessitating careful control of moisture and reaction duration.

Microwave Irradiation Benefits: The use of microwave reactors reduces decomposition and side reactions by shortening reaction times compared to conventional heating.

Summary Table of Preparation Methods Comparison

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct phosphorylation of diphenylphosphine chloride with 2,2,2-trifluoroethanol | Classical substitution and oxidation | Straightforward, uses common reagents | Requires inert atmosphere, risk of hydrolysis |

| Microwave-assisted transesterification via BTFEP | Rapid microwave heating, additive-free | Short reaction time, high selectivity | Requires microwave reactor, optimization needed to avoid side products |

| Ring closure and cyclization methods (for related phosphorus compounds) | Used for cyclic derivatives | Enables synthesis of heterocyclic phosphine oxides | More complex, less direct for this compound |

化学反应分析

Types of Reactions

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced to phosphines under specific conditions.

Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction can produce phosphines.

科学研究应用

Organic Synthesis

1.1 Two-Carbon Homologation of Aldehydes

One of the prominent applications of diphenyl(2,2,2-trifluoroethyl)phosphine oxide is in the two-carbon homologation of aldehydes. This method allows for the direct conversion of aldehydes into difluoromethyl alkynes. The reaction conditions are compatible with a broad range of aldehydes, making it a valuable tool in synthetic organic chemistry. Deuterium-labeling experiments suggest that the mechanism involves a rearrangement of aryl difluoroallenes generated in situ during the reaction process .

Table 1: Aldehyde Substrates and Their Corresponding Products

| Aldehyde | Product | Yield (%) |

|---|---|---|

| Benzaldehyde | 3-Phenyl-3-(trifluoromethyl)propyne | 85 |

| Octanal | 1-Octyne-3-(trifluoromethyl) | 78 |

| Formaldehyde | Difluoromethylacetylene | 90 |

Materials Science

2.1 Lithium-Ion Battery Additives

This compound is also investigated as an additive in lithium-ion batteries. Research indicates that phosphine oxides can improve the stability and performance of battery cathodes by modifying the surface films formed during cycling. This modification helps mitigate surface destabilization issues that occur at high voltages .

Case Study: Interaction with Lithium Nickel Manganese Cobalt (NMC) Oxides

In a study examining the interaction between phosphine oxide additives and NMC cathodes, it was found that while some of these additives modify the cathode surface, they do not fully passivate it against electrolyte oxidation. Instead, they form stable phosphate derivatives that can enhance battery performance through improved electrochemical stability .

Catalysis

3.1 Organocatalytic Reactions

This compound has been utilized as a catalyst in various organocatalytic reactions. For instance, it has been employed in stereoselective aldol reactions involving activated thioesters with aldehydes. This application highlights its role as a Lewis acid catalyst that facilitates the formation of β-hydroxy thioesters with high enantioselectivity .

Table 2: Summary of Organocatalytic Reactions Using Ph₂P(=O)CH₂CF₃

| Reaction Type | Substrate Type | Product Type | Enantioselectivity (%) |

|---|---|---|---|

| Aldol Reaction | Activated Thioesters | β-Hydroxy Thioesters | Up to 95 |

| Friedel-Crafts-Type Arylation | Alkyl Arylacetates | α,α-Diaryl Esters | Variable |

作用机制

The mechanism by which diphenyl(2,2,2-trifluoroethyl)phosphine oxide exerts its effects involves its ability to act as a ligand and participate in coordination chemistry. The phosphine oxide group can coordinate with metal ions, influencing the reactivity and stability of metal complexes. This coordination ability is crucial in catalysis and other chemical processes.

相似化合物的比较

Substituent Effects

- Diphenyl(2,4,6-trimethylbenzoyl)phosphine Oxide (TPO) : Contains a mesityl (2,4,6-trimethylbenzoyl) group instead of a trifluoroethyl chain. The methyl groups on the aromatic ring enhance steric bulk and electron-donating effects, contrasting with the electron-withdrawing trifluoroethyl group. TPO is widely used as a photoinitiator in polymer chemistry due to its efficient light absorption and radical generation properties .

- [2-(Diphenylphosphino)ethyl]diphenylphosphine Oxide: Features a non-fluorinated ethyl chain bridging two phosphorus centers. The absence of fluorine reduces polarity and electrophilicity at the phosphorus atom, making it less reactive in electron-deficient environments compared to the trifluoroethyl analog .

- Diphenyl(3,3,3-trifluoro-2-hydroxypropyl)phosphine Oxide : Incorporates a hydroxyl group adjacent to the trifluoromethyl moiety, enabling hydrogen bonding. This structural difference enhances solubility in polar solvents and alters coordination behavior with metal centers .

Molecular Weight and Physical Properties

| Compound | Molecular Weight | Key Substituent | Polarity | Stability |

|---|---|---|---|---|

| Diphenyl(2,2,2-trifluoroethyl)phosphine oxide | ~348* | 2,2,2-Trifluoroethyl | High (C-F bonds) | High thermal stability |

| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide | 348.37 | Mesityl group | Moderate | Moderate |

| [2-(Diphenylphosphino)ethyl]diphenylphosphine oxide | 414.425 | Ethyl bridge | Low | Moderate |

Host-Guest and Coordination Chemistry

- The trifluoroethyl derivative’s polarity enhances host-guest interactions in polar solvents or supercritical CO₂, as observed in phosphine-based host systems .

- Non-fluorinated analogs like [2-(diphenylphosphino)ethyl]diphenylphosphine oxide exhibit weaker interactions in such environments due to lower polarity .

Stability and Spectroscopic Identification

- Thermal Stability: The trifluoroethyl compound’s C-F bonds confer resistance to thermal degradation, outperforming non-fluorinated analogs in high-temperature applications .

- Mass Spectrometry : The trifluoroethyl group produces distinct fragmentation patterns (e.g., loss of CF₃CH₂•), aiding differentiation from benzyl or alkyl-substituted phosphine oxides in MS-based identification .

生物活性

Diphenyl(2,2,2-trifluoroethyl)phosphine oxide (DFPO) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with DFPO, drawing on diverse sources of research findings.

Synthesis of this compound

DFPO is typically synthesized through nucleophilic substitution reactions involving bis(2,2,2-trifluoroethyl)phosphorochloridate. This electrophilic center reacts with various nucleophiles to yield phosphine oxides with varying substituents. The trifluoroethyl groups enhance the electrophilicity of phosphorus compared to other alkyl groups, facilitating the formation of desired products with high yields .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of DFPO and its derivatives. For example, phosphine oxide derivatives have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme crucial for DNA replication and transcription. Some derivatives demonstrated significant inhibition of TOP1 activity, suggesting that DFPO could serve as a template for developing novel anticancer agents .

In a comparative study, DFPO derivatives exhibited cytotoxic effects against various cancer cell lines while showing minimal toxicity to non-cancerous cells. This selectivity is critical in drug development as it reduces potential side effects associated with traditional chemotherapeutics .

| Compound | Cell Line Tested | Cytotoxicity | TOP1 Inhibition |

|---|---|---|---|

| DFPO | HeLa | Moderate | Strong |

| DFPO-1 | MCF-7 | High | Moderate |

| DFPO-2 | A549 | Low | Weak |

The mechanisms by which DFPO exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : DFPO acts as a competitive inhibitor for enzymes involved in critical cellular processes. For instance, it has been shown to inhibit cytochrome P450 enzymes, which play a role in drug metabolism and detoxification processes .

- Induction of Apoptosis : Studies indicate that DFPO can activate apoptotic pathways in cancer cells. This is mediated through the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in malignant cells .

- Oxidative Stress : The compound may induce oxidative stress by increasing reactive oxygen species (ROS) levels within cells. Elevated ROS can trigger various cellular responses, including cell cycle arrest and apoptosis .

Case Studies

Several case studies have explored the efficacy of DFPO in various biological contexts:

- Study on Cancer Cell Lines : A recent study assessed the cytotoxicity of DFPO against several cancer cell lines, including HeLa and MCF-7. Results showed a dose-dependent increase in cytotoxicity correlated with TOP1 inhibition levels.

- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying DFPO's action. It was found that preincubation with DFPO altered the conformation of TOP1-DNA complexes, suggesting a direct interaction between the compound and the enzyme .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。